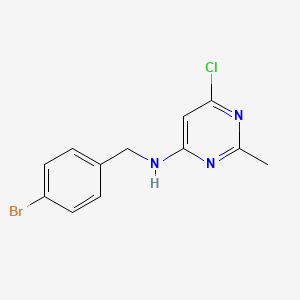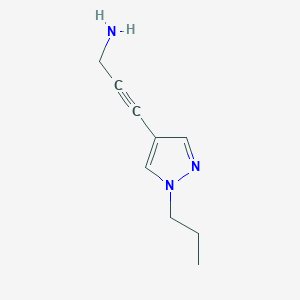
4-(Chloromethyl)-5-ethylisoxazole
Descripción general
Descripción
4-(Chloromethyl)-5-ethylisoxazole is an organic compound belonging to the isoxazole class, characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound features a chloromethyl group (-CH2Cl) attached to the fourth carbon and an ethyl group (-C2H5) attached to the fifth carbon of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Chloromethylation: One common synthetic route involves the chloromethylation of 5-ethylisoxazole using formaldehyde and hydrochloric acid under acidic conditions.
Ethyl Group Introduction: The ethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and an aluminum chloride catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some modern production methods employ continuous flow reactors, which offer better control over reaction parameters and can enhance scalability and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the isoxazole ring, leading to the formation of a pyrazole derivative.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like ammonia (NH3) or sodium borohydride (NaBH4) are often used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Oxidation of the chloromethyl group can yield this compound-3-carboxylic acid.
Pyrazole Derivatives: Reduction of the isoxazole ring can produce 4-(chloromethyl)-5-ethylpyrazole.
Amine or Alcohol Derivatives: Substitution reactions can lead to the formation of 4-(aminoethyl)-5-ethylisoxazole or 4-(hydroxymethyl)-5-ethylisoxazole.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-5-ethylisoxazole has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(chloromethyl)-5-ethylisoxazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the presence of a benzene ring and carboxylic acid functionality.
5-ethylisoxazole: Similar in having an ethyl group but lacks the chloromethyl group.
4-(chloromethyl)anisole: Similar in having a chloromethyl group but differs in the presence of a methoxy group.
Uniqueness: 4-(Chloromethyl)-5-ethylisoxazole is unique due to its combination of the chloromethyl and ethyl groups on the isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-(chloromethyl)-5-ethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDGJXNWXPKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)

